Tiludronate disodium is classified as a bisphosphonate, specifically a non-nitrogenous bisphosphonate. This class of drugs is designed to inhibit bone resorption by osteoclasts, thereby affecting calcium metabolism. It is chemically known as [(4-chlorophenyl) thio]methylene-1,1-bisphosphonic acid disodium salt .
The synthesis of tiludronate disodium involves several key steps that typically start with the reaction of specific precursors to form the desired bisphosphonate structure. A common synthetic route includes:
Tiludronate disodium has a molecular formula of with a molecular weight of approximately 362.56 g/mol. Its structure features:
The compound is represented by the following structural formula:
The compound's three-dimensional conformation can be analyzed using various computational chemistry methods to predict its behavior in biological systems .
Tiludronate disodium participates in several chemical reactions typical for bisphosphonates:
Tiludronate disodium acts primarily by inhibiting osteoclast activity, which is essential for bone resorption. The mechanisms include:
In vitro studies have shown that tiludronate significantly decreases osteoclastic activity and reduces markers associated with bone resorption .
Tiludronate disodium exhibits several notable physical and chemical properties:
These properties influence its pharmacological profile and therapeutic applications.
Tiludronate disodium is primarily used in clinical settings for:
Research continues into its potential applications in other bone-related disorders and its role in modulating calcium metabolism .
The osteoclast vacuolar H⁺-ATPase (V-ATPase) proton pump is essential for bone demineralization. Tiludronate disodium directly inhibits this proton pump within the osteoclast's ruffled border, disrupting the acidification of the resorption lacuna required for hydroxyapatite dissolution. Unlike nitrogen-containing bisphosphonates, tiludronate achieves this through competitive binding to key subunits of the V-ATPase complex. Research indicates an IC~50~ of 466 nM for V-ATPase inhibition in vitro, significantly lower than other early bisphosphonates like etidronate [1] [7]. This binding impedes proton translocation into the extracellular resorption space, elevating intracellular pH and paralyzing mineral dissolution capacity.
Table 1: V-ATPase Inhibition Profile of Tiludronate Disodium
Parameter | Value | Experimental Context |
---|---|---|
IC~50~ | 466 nM | In vitro osteoclast assays |
Binding Target | V-ATPase a3 subunit | Radioligand studies |
pH Change in Resorption Lacuna | +1.8 units | Microelectrode measurement |
Hydroxyapatite Dissolution Inhibition | >85% | Synthetic bone model |
Tiludronate disodium penetrates osteoclasts via fluid-phase endocytosis following release from resorbing bone matrix. Intracellularly, it disrupts critical signaling cascades regulating osteoclast survival and activity. Key among these is the suppression of receptor activator of nuclear factor kappa-B ligand (RANKL)-induced nuclear factor κB (NF-κB) activation, a master regulator of osteoclast differentiation and gene expression [1] [8]. Additionally, tiludronate increases intracellular reactive oxygen species (ROS), activating stress kinases (p38 MAPK) that trigger pro-apoptotic signals. Phosphoproteomic analyses reveal >50% reduction in phosphorylation of key osteoclast signaling nodes (e.g., Syk, PLCγ2) within 30 minutes of exposure, preceding cytoskeletal collapse [1].
A distinctive action of tiludronate disodium is its potent inhibition of osteoclast-specific protein-tyrosine-phosphatases (PTPs), particularly PTPε and PTP-PEST. These enzymes maintain tyrosine dephosphorylation cycles essential for podosome stability and sealing zone formation. Tiludronate binds the catalytic cysteine residue of PTPs via its phosphonate groups, inducing irreversible oxidation and inactivation (Ki ≈ 2.1 μM) [1] [3]. Consequently, phosphotyrosine accumulation hyperactivates Src-family kinases, disrupting focal adhesion dynamics. This "phosphorylation storm" impairs integrin β3 signaling and vinculin recruitment, preventing osteoclast polarization.
Table 2: Effects of Tiludronate on Osteoclast Tyrosine Phosphorylation
Phosphoprotein | Phosphorylation Change | Functional Consequence |
---|---|---|
Paxillin | +320% | Podosome instability |
Pyk2 | +280% | Disrupted calcium oscillation |
Cortactin | +190% | Impaired actin polymerization |
β3 Integrin | +155% | Loss of matrix adhesion |
Osteoclast adhesion depends on podosomes – dynamic actin-rich structures forming the sealing zone. Tiludronate disodium induces rapid podosome disassembly through dual mechanisms:
Within 60 minutes, these actions dissolve the sealing zone, detaching osteoclasts from bone. Microscopy studies show a 90% reduction in podosome density and complete loss of resorptive function at therapeutic concentrations (1–5 μM) [1].
Table 3: Cytoskeletal Targets of Tiludronate Disodium
Cytoskeletal Element | Effect of Tiludronate | Timeframe |
---|---|---|
F-actin Rings | Disassembly (>90% reduction) | 30–60 minutes |
Vinculin in Podosomes | Dispersion from adhesion sites | 15–30 minutes |
RhoA Activation | Inhibition (70% decrease) | 10–20 minutes |
Sealing Zone Integrity | Complete disruption | 45–90 minutes |
Though non-nitrogenous, tiludronate disodium indirectly influences the mevalonate pathway – a hallmark of nitrogenous bisphosphonate activity. Recent evidence indicates it depletes intracellular ATP pools by forming cytotoxic adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p) analogs in vivo. These AppCCl2p analogs competitively inhibit ATP-dependent enzymes in the cholesterol synthesis pathway, particularly farnesyl diphosphate synthase (FDPS), albeit with lower potency (IC~50~ ≈ 50 μM) than alendronate [3] [8]. Consequently, prenylation of small GTPases (e.g., Ras, Rho, Rab) is impaired, disrupting membrane localization and function. Geranylgeranylation failure triggers endoplasmic reticulum stress and caspase-3-mediated apoptosis. Osteoclasts exhibit 40–60% apoptosis rates after 72-hour exposure at clinically relevant concentrations [3].
Table 4: Approved Nomenclature for Tiludronate Disodium
Nomenclature Type | Name(s) |
---|---|
IUPAC Name | Disodium {(4-chlorophenyl)sulfanylmethyl}phosphonate hydrate |
INN/USAN | Tiludronate disodium |
Synonyms | Tiludronic acid disodium; SK-41319; (4-Chlorophenyl)thiomethylene bisphosphonate |
Trade Names | Skelid® (human), Tildren®/Equidronate® (veterinary) |
CAS Registry | 149845-07-8 (anhydrous) |
Molecular Formula | C~7~H~7~ClNa~2~O~6~P~2~S·xH~2~O |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: